REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[OH:12]>[Pd]>[OH:12][C:3]1[C:2]([F:1])=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[NH2:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1F)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
to stir 12 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with hydrogen gas
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N)C=CC(=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |